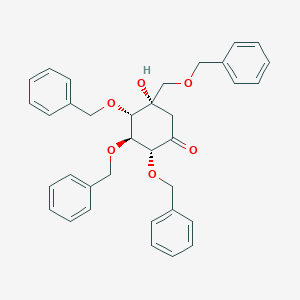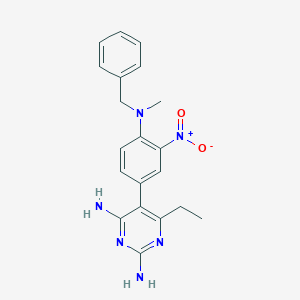
2-(Allyldimethylsilyl)pyridine
Übersicht
Beschreibung
2-(Allyldimethylsilyl)pyridine is a chemical compound that can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives . It can react with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . Additionally, it can be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .
Synthesis Analysis
2-(Allyldimethylsilyl)pyridine can be synthesized as a pyridyl transfer reagent to prepare substituted pyridine derivatives by reacting with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . It can also be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .Molecular Structure Analysis
The molecular formula of 2-(Allyldimethylsilyl)pyridine is C10H15NSi . The InChI string is InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 . The Canonical SMILES string is CSi(CC=C)C1=CC=CC=N1 .Chemical Reactions Analysis
2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives by reacting with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . It can also be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .Physical And Chemical Properties Analysis
The molecular weight of 2-(Allyldimethylsilyl)pyridine is 177.32 g/mol . The density is 0.913 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pyridyl Transfer Reagent
2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent . In this application, it is used to prepare substituted pyridine derivatives by reacting with various aryl iodides. This reaction is facilitated in the presence of a palladium catalyst and silver(I) oxide activator . This process is crucial in the synthesis of complex organic molecules, particularly in pharmaceutical research.
Coupling Reagent in Allylation of Carbonyl Compounds
Another significant application of 2-(Allyldimethylsilyl)pyridine is its use as a coupling reagent in the allylation of carbonyl compounds . In this process, it is used in conjunction with a copper catalyst. The allylation of carbonyl compounds is a fundamental reaction in organic synthesis, leading to the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of natural products and pharmaceuticals.
Wirkmechanismus
Target of Action
2-(Allyldimethylsilyl)pyridine is primarily used as a pyridyl transfer reagent . It interacts with various aryl iodides in the presence of a palladium catalyst and silver(I) oxide activator . The primary targets of this compound are therefore the aryl iodides that it reacts with.
Mode of Action
The compound acts as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst . This means that it facilitates the joining of two compounds, specifically a carbonyl compound and an aryl iodide, to form a new compound.
Biochemical Pathways
Given its role as a pyridyl transfer reagent and a coupling reagent, it can be inferred that it plays a role in the synthesis of various substituted pyridine derivatives .
Result of Action
The primary result of the action of 2-(Allyldimethylsilyl)pyridine is the formation of substituted pyridine derivatives . These derivatives are formed through the reaction of the compound with various aryl iodides in the presence of a palladium catalyst and silver(I) oxide activator .
Action Environment
The action of 2-(Allyldimethylsilyl)pyridine is influenced by several environmental factors. For instance, the presence of a palladium catalyst and silver(I) oxide activator is necessary for the compound to act as a pyridyl transfer reagent . Additionally, the compound’s efficacy as a coupling reagent in the allylation of carbonyl compounds requires the presence of a copper catalyst .
Safety and Hazards
Zukünftige Richtungen
The future directions of 2-(Allyldimethylsilyl)pyridine research could involve the development of methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . This could range from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches . The compound is generally immediately available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Eigenschaften
IUPAC Name |
dimethyl-prop-2-enyl-pyridin-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRIPVDRZYVTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459017 | |
| Record name | 2-(Allyldimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyldimethylsilyl)pyridine | |
CAS RN |
118722-54-6 | |
| Record name | 2-(Allyldimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Allyldimethylsilyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)









![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
